1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Overview
Description
The compound “1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-” is also known as 3-hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one . It has a CAS Number of 143647-58-9 and a molecular weight of 325.37 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 325.37 . The InChI code for this compound is 1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H , which provides information about its molecular structure and formula. Unfortunately, more detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Spectral Properties
1H-Isoindol-1-one derivatives have been synthesized and their spectral properties studied. For instance, Galanin, Yakubov, and Shaposhnikov (2007) explored the synthesis of zinc complexes of meso-trans-diphenyldihexadecyltetrabenzoporphyrin, a derivative of 1H-Isoindol-1-one, and examined their spectral characteristics (Galanin, Yakubov, & Shaposhnikov, 2007).
Asymmetric Synthesis
Pérard-Viret, Prangé, Tomas, and Royer (2002) investigated a simple asymmetric access to 3-alkyl-isoindolin-1-ones, including 1H-Isoindol-1-one derivatives, highlighting its efficiency in asymmetric synthesis (Pérard-Viret, Prangé, Tomas, & Royer, 2002).
Versatile Synthetic Routes
Deniau and Enders (2002) developed a versatile synthetic route to various 1H-Isoindol-1-one derivatives. This method provides efficient preparation of these compounds for further research and application (Deniau & Enders, 2002).
Molecular Rearrangements
Váňa, Sedlák, Padělková, and Hanusek (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to the formation of 1H-Isoindol-1-one derivatives. This study contributes to the understanding of molecular transformations in synthetic chemistry (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Crystallography and Molecular Structure
Research by Fun, Teh, Shen, and Xu (2007) involved the crystallographic analysis of a 1H-Isoindol-1-one derivative, providing insights into the molecular structure and interactions within these compounds (Fun, Teh, Shen, & Xu, 2007).
Behavior in Chemical Reactions
Jóźwiak and Ciechańska (2014) reported on the behavior of 1H-Isoindol-1-one derivatives in reactions with sec-butyllithium, demonstrating their dualistic behavior, which is crucial for understanding their reactivity in synthetic processes (Jóźwiak & Ciechańska, 2014).
Antibacterial Properties
Ahmed, Sharma, Nagda, Salvi, and Talesara (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones and their derivatives, including 1H-Isoindol-1-one, and evaluated their antibacterial properties. This research suggests potential applications in developing antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Genotoxicity Assessment
Dos Santos et al. (2011) assessed the in vivo genotoxicity of compounds including 1H-Isoindol-1-one derivatives for the treatment of sickle cell disease. This study highlights the importance of evaluating the safety profile of these compounds in medical applications (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
Inhibition of Heparanase
Courtney et al. (2004) described a novel class of 1H-Isoindol-1-one derivatives as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens avenues for therapeutic applications in cancer treatment (Courtney et al., 2004).
Properties
IUPAC Name |
3-hydroxy-2-phenyl-3-(2-phenylethynyl)isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBFRXHSUYDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394477 | |
Record name | 2H-448S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143647-58-9 | |
Record name | 2H-448S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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